

# Technical Support Center: Managing Adverse Events in Evenamide Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of **evenamide**.

### **Troubleshooting Guides**

This section offers guidance on identifying and managing potential adverse events during **evenamide** clinical trials.

Issue: Patient reports central nervous system (CNS) adverse events (e.g., dizziness, headache, somnolence).

- Initial Assessment:
  - Severity and Frequency: Document the severity (mild, moderate, severe) and frequency of the events using standardized scales (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
  - Concomitant Medications: Review the patient's current medication list for potential drugdrug interactions that could contribute to CNS effects.
  - Vital Signs: Monitor vital signs, including blood pressure and heart rate, to rule out hemodynamic instability.



 Neurological Examination: Perform a basic neurological examination to assess for any new or worsening deficits.

#### Management Protocol:

- Dose Adjustment: If clinically indicated and protocol-permissible, consider a temporary dose reduction of evenamide to assess for improvement in symptoms.
- Symptomatic Treatment: For headaches, consider non-investigational product analysis
  as allowed by the study protocol. For dizziness, advise the patient to avoid activities
  requiring mental alertness until the symptom resolves.
- Observation: Continue to monitor the patient closely. If symptoms persist or worsen, a
  more thorough investigation, including potential unblinding for the specific patient if
  necessary and dictated by the protocol, may be warranted to determine the next steps.

Issue: Patient experiences gastrointestinal (GI) adverse events (e.g., vomiting, nausea).

#### Initial Assessment:

- Timing and Relation to Dosing: Determine if the onset of GI symptoms is temporally related to evenamide administration.
- Dietary and Lifestyle Factors: Inquire about recent dietary intake and other lifestyle factors that could contribute to GI upset.
- Hydration Status: Assess for signs of dehydration if vomiting is persistent.

#### Management Protocol:

- Administration with Food: If not contraindicated by the protocol, advise the patient to take evenamide with food to potentially mitigate GI side effects.
- Anti-emetic Medication: If necessary and permitted by the protocol, consider prescribing a non-investigational anti-emetic medication.
- Fluid and Electrolyte Management: In cases of significant vomiting, ensure adequate hydration and monitor electrolytes.



## Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with evenamide in clinical trials?

Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) for **evenamide** are generally mild to moderate in severity. In a Phase II/III study, the most common adverse events reported in patients treated with **evenamide** were headache, vomiting, and nasopharyngitis, with similar occurrences in the placebo group[1][2]. Long-term safety data also indicate that **evenamide** is well-tolerated, with no adverse events having an incidence exceeding 4% in one study[3].

Q2: What is the mechanism of action of **evenamide** and how might it relate to potential adverse events?

**Evenamide** has a unique mechanism of action as a glutamate modulator and a voltage-gated sodium channel (VGSC) blocker[4][5]. It normalizes the excessive release of glutamate without affecting basal levels[4][6]. This targeted action on aberrant neuronal excitability is thought to contribute to its efficacy in schizophrenia. The mechanism, which avoids direct interaction with neurotransmitter systems like dopamine and serotonin that are targeted by many antipsychotics, may explain its generally favorable side-effect profile, particularly the low incidence of extrapyramidal and metabolic side effects[5][6].

Q3: Have any serious adverse events (SAEs) been reported in **evenamide** clinical trials?

Serious adverse events have been reported in **evenamide** clinical trials, although they are infrequent. In a one-year open-label study, two patients (1.4%) experienced an SAE: one with dilutional hyponatremia followed by an acute symptomatic seizure (which occurred 26 days after the last dose), and one sudden death[3]. In another study, two patients in the **evenamide** group discontinued due to adverse events (influenza-like symptoms and somnolence)[6]. It is important to note that in a Phase II/III study, the overall incidence of adverse events was comparable between the **evenamide** and placebo groups (25% vs. 25.8%)[1][2].

Q4: What is the protocol for managing a suspected serious adverse event (SAE)?

Any suspected SAE must be immediately reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) according to the timelines specified in the clinical trial protocol and regulatory requirements. The investigator must provide a detailed



report of the event, including an assessment of causality. The patient should receive appropriate medical care, and the event should be followed until resolution or stabilization.

### **Data on Adverse Events**

Table 1: Treatment-Emergent Adverse Events (TEAEs) from a Phase II/III Study (Study 008A) [1][2]

| Adverse Event   | Evenamide Group (n=145) | Placebo Group (n=146) |
|-----------------|-------------------------|-----------------------|
| Any TEAE        | 25.0%                   | 25.8%                 |
| Headache        | 3 patients              | Similar to placebo    |
| Vomiting        | 3 patients              | Similar to placebo    |
| Nasopharyngitis | 3 patients              | Similar to placebo    |

Table 2: Most Common TEAEs from a 1-Year Open-Label Study (Study 015)[3]

| Adverse Event                         | Incidence (n=142) |
|---------------------------------------|-------------------|
| Blood cholesterol increase            | 2.1% (3 patients) |
| Creatine phosphokinase (CPK) increase | 2.1% (3 patients) |
| Insomnia                              | 2.1% (3 patients) |
| Anemia                                | 2.1% (3 patients) |
| Schizophrenia (worsening)             | 2.1% (3 patients) |
| Upper respiratory tract infection     | 2.1% (3 patients) |

## **Experimental Protocols**

Protocol: Assessment of Treatment-Emergent Adverse Events (TEAEs)

 Objective: To systematically collect, assess, and manage all adverse events that occur during the clinical trial.



#### • Procedure:

- At each study visit, inquire about the occurrence of any adverse events since the last visit using a non-leading, open-ended question (e.g., "Have you had any health problems since your last visit?").
- For any reported adverse event, document the following:
  - Description of the event
  - Date and time of onset
  - Severity (mild, moderate, severe)
  - Frequency and duration
  - Action taken (e.g., dose modification, concomitant medication)
  - Outcome (e.g., resolved, ongoing)
  - Investigator's assessment of causality (related, possibly related, not related to the investigational product).
- Record all information accurately in the electronic Case Report Form (eCRF).
- Assess vital signs and perform physical examinations as scheduled in the protocol.
- Collect laboratory samples for safety assessments at the specified time points.

#### Reporting:

- Report all Serious Adverse Events (SAEs) to the sponsor and IRB/EC within the protocolspecified timeframe.
- Adverse events of special interest, as defined in the protocol, should also be reported according to the specified procedures.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of evenamide.

Caption: Workflow for managing adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 2. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 5. Portico [access.portico.org]
- 6. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Managing Adverse Events in Evenamide Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#managing-adverse-events-in-evenamide-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com